6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-chlorophenyl)-1-piperazinyl)-7-methyl-,monohydrochloride
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Overview
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-chlorophenyl)-1-piperazinyl)-7-methyl-,monohydrochloride is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions. Common starting materials include pyrrole and pyrimidine derivatives, which undergo cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases due to their bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features.
Pyrimidinone Derivatives: Compounds with a pyrimidinone core structure.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Properties
CAS No. |
122113-34-2 |
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Molecular Formula |
C17H19Cl2N5O |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C17H18ClN5O.ClH/c1-21-15(24)10-12-11-19-17(20-16(12)21)23-8-6-22(7-9-23)14-4-2-13(18)3-5-14;/h2-5,11H,6-10H2,1H3;1H |
InChI Key |
QPYHNXOHUDITEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCN(CC3)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
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